molecular formula C12H15BrN4 B3199422 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine CAS No. 1016850-95-5

4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine

Cat. No.: B3199422
CAS No.: 1016850-95-5
M. Wt: 295.18 g/mol
InChI Key: YIEXKHZJWQYUOY-UHFFFAOYSA-N
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Description

4-{5-Bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine (CAS: 17798-34-4) is a brominated pyrazolopyridine derivative with a 1-methylpiperidine substituent. Its molecular formula is C12H14BrN4, with a molecular weight of 289.14 g/mol (varies slightly depending on isotopic composition) . The compound features a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at the 5-position and a 1-methylpiperidine group at the 1-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted XLogP3 ~2.5) and hydrogen-bonding capacity (1 hydrogen bond donor, 4 acceptors) . It is primarily utilized in medicinal chemistry as a building block for kinase inhibitors and anticancer agents due to its ability to mimic purine bases in ATP-binding pockets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4/c1-16-4-2-11(3-5-16)17-12-9(7-15-17)6-10(13)8-14-12/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEXKHZJWQYUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2C3=NC=C(C=C3C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodization.

    Para-methoxybenzyl chloride (PMB-Cl): Used for protecting the NH group.

    Palladium Catalysts: Often used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine often involves multiple steps, including the bromination of pyrazolopyridine derivatives followed by piperidine substitution. For example, recent studies have shown that various derivatives can be synthesized using copper-catalyzed coupling reactions, yielding compounds with moderate to good yields .

Biological Activities

The compound has been investigated for several biological activities:

  • Antibacterial Activity : Compounds derived from the pyrazolopyridine scaffold have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from this compound have shown effectiveness comparable to standard antibiotics like streptomycin .
  • Antioxidant Properties : The antioxidant activity of this compound has been evaluated using DPPH and superoxide radical scavenging assays. Certain derivatives exhibited substantial scavenging activity, indicating potential applications in preventing oxidative stress-related diseases .
  • Cancer Research : The compound's ability to inhibit specific kinases involved in cell cycle regulation suggests its potential as an anticancer agent. It has been noted that similar pyrazolopyridine compounds can interfere with pathways that control cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have documented the application of this compound in various therapeutic areas:

StudyApplicationFindings
H. H. Variya et al. (2019)AntibacterialSynthesized derivatives showed significant activity against bacterial strains with MIC values lower than standard drugs .
DrugBank AnalysisAnticancerThe compound has been linked to inhibiting CDC25 phosphatases, which are critical for cell cycle progression, highlighting its potential in cancer therapy .
Antioxidant StudiesOxidative StressCertain derivatives demonstrated high DPPH radical scavenging activity, suggesting their use in formulations aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the modulation of inflammatory responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below compares 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine with structurally related pyrazolopyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound C12H14BrN4 289.14 5-Br, 1-methylpiperidine Kinase inhibition, anticancer research
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine C8H8BrN5 254.08 5-Br, 4,6-dimethyl, 3-NH2 Antibacterial agents, solubility ~0.1 mg/mL (PBS)
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C8H6BrN3O2 256.05 5-Br, 3-COOCH3 Intermediate for benzimidazole synthesis
3-({5-Bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine C12H9BrN4 289.14 5-Br, 1-(pyridin-3-ylmethyl) Antiviral screening, logP = 2.1
5-Bromo-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine C11H12BrN3 266.14 5-Br, 1-(1-cyclopropylethyl) High membrane permeability (Caco-2 assay)

Key Observations :

  • Substituent Position : The 1-methylpiperidine group in the target compound enhances solubility in polar solvents compared to lipophilic substituents like cyclopropylethyl .
  • Biological Activity : The 3-carboxylate ester (e.g., methyl ester) is primarily a synthetic intermediate, whereas the 3-amine derivative (e.g., 5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine) shows direct antibacterial activity .
  • LogP and Bioavailability : The pyridinylmethyl analog (logP = 2.1) is less lipophilic than the 1-methylpiperidine derivative (predicted logP ~2.5), suggesting differences in blood-brain barrier penetration.
Pharmacological Profiles
  • Anticancer Potential: The 1-methylpiperidine derivative is under investigation for kinase inhibition (e.g., JAK2, EGFR), while sulfonamide-bearing analogs demonstrate anti-tuberculosis activity .
  • Toxicity : Piperidine derivatives generally exhibit lower cytotoxicity (IC50 > 10 µM in HEK293 cells) compared to pyridine-based analogs, which may induce hepatic enzyme inhibition .
Physicochemical Properties
Property 4-{5-Bromo-1H-pyrazolo[...}-1-methylpiperidine Methyl 5-bromo-1H-pyrazolo[...]-3-carboxylate 5-Bromo-4,6-dimethyl-1H-pyrazolo[...]-3-amine
XLogP3 ~2.5 1.7 1.2
Hydrogen Bond Donors 1 1 2
Water Solubility (mg/mL) 0.5 (predicted) 0.3 0.1
Melting Point (°C) 120–125 (decomposes) 145–148 180–185

Biological Activity

4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated pyrazolo[3,4-b]pyridine core linked to a piperidine ring, which contributes to its unique pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 5-bromo-1-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine
CAS Number 1016850-95-5
Molecular Formula C12H15BrN4
Molecular Weight 284.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, leading to various biological effects such as:

  • Inhibition of Cancer Cell Proliferation: The compound may suppress the growth of cancer cells by targeting kinases involved in cell signaling pathways.
  • Anti-inflammatory Effects: It has potential applications in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anti-Cancer Activity

Research indicates that compounds with similar structures exhibit significant anti-cancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have been identified as promising candidates for the development of tyrosine kinase inhibitors (TKIs) .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies have demonstrated that it can inhibit COX-2 activity effectively. For example, IC50 values for related compounds have been reported around 0.04μmol0.04\,\mu mol, comparable to standard anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives, including this compound:

  • Synthesis and Evaluation:
    • A study synthesized various substituted pyrazolo[3,4-b]pyridines and evaluated their biological activities. The findings indicated that specific substitutions enhanced anti-inflammatory effects and enzyme inhibition .
  • Structure-Activity Relationship (SAR):
    • The SAR analysis revealed that electron-donating groups at specific positions on the pyrazole ring significantly increased the potency against COX enzymes .

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound Biological Activity Remarks
1H-pyrazolo[3,4-b]pyridineModerate anti-cancer activityLacks bromination and piperidine substitution
5-Bromo-1H-pyrazolo[3,4-b]pyridineAnti-inflammatory effectsSimilar structure but without piperidine ring
1-MethylpiperidineLimited biological activityDoes not possess pyrazole core

Q & A

Q. What are the common synthetic routes for 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine?

The compound is synthesized via regioselective halogenation and piperidine functionalization. A typical approach involves:

  • Starting with a pyrazolo[3,4-b]pyridine core, bromination at the 5-position using NaNO₂ and Ac₂O under controlled conditions to ensure regioselectivity .
  • Subsequent N-alkylation with 1-methylpiperidine via nucleophilic substitution, often employing phase-transfer catalysts like Bu₄N⁺HSO₄⁻ to enhance reaction efficiency .
  • Purification via column chromatography (e.g., silica gel) and characterization using 1^1H/13^{13}C NMR and IR spectroscopy to confirm substituent positioning .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1^1H NMR : Identifies proton environments (e.g., aromatic protons at δ 8.2–8.3 ppm for pyrazolo[3,4-b]pyridine, methylpiperidine signals at δ 2.2–2.4 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch ~600 cm⁻¹, piperidine ring vibrations) .
  • X-ray Crystallography : Resolves 3D structure and validates regiochemistry, as demonstrated for analogous brominated pyrazolo[3,4-b]pyridines (monoclinic system, space group P21/c) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[3,4-b]pyridine bromination be mitigated?

Regioselectivity is influenced by:

  • Electrophilic directing groups : Electron-withdrawing substituents (e.g., nitro) at specific positions can direct bromination to the 5-position .
  • Reaction conditions : Lower temperatures (0–25°C) and dilute HNO₃ as a nitrating agent minimize competing side reactions .
  • Catalysts : Use of Lewis acids (e.g., FeCl₃) to stabilize transition states and enhance selectivity .

Q. What strategies resolve contradictions in reported synthetic yields for halogenated pyrazolo[3,4-b]pyridines?

Yield discrepancies often arise from:

  • Purity of starting materials : Impurities in 1-methylpiperidine or brominating agents can reduce efficiency. Pre-purification via distillation is recommended .
  • Reaction time optimization : Over- or under-reaction times (e.g., 20–24 hours for bromination) significantly impact yields. Kinetic studies using TLC monitoring are critical .
  • Workup protocols : Inadequate quenching of excess bromine or incomplete extraction can lead to losses. Neutralization with Na₂S₂O₃ improves recovery .

Q. How does the molecular structure influence biological activity in pyrazolo[3,4-b]pyridine derivatives?

  • Substituent effects : The 5-bromo group enhances electrophilic interactions with target proteins (e.g., kinase inhibitors), while the 1-methylpiperidine moiety improves solubility and bioavailability .
  • Conformational flexibility : X-ray data shows that the piperidine ring adopts a chair conformation, enabling optimal binding to hydrophobic pockets in enzymes .
  • Halogen bonding : The bromine atom participates in halogen bonding with amino acid residues (e.g., lysine), as observed in SAR studies of kinase inhibitors .

Methodological Considerations

Q. What are best practices for functionalizing the pyrazolo[3,4-b]pyridine core for SAR studies?

  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) introduces aryl/heteroaryl groups at the 5-position .
  • Reductive amination : Modifies the piperidine moiety to explore steric and electronic effects on activity .
  • Safety protocols : Use fume hoods and PPE when handling brominating agents (HBr/NaNO₂), which are corrosive and toxic .

Q. How can computational methods complement experimental data for this compound?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like JAK2 or CDK2, guiding synthetic prioritization .
  • DFT calculations : Models electron density distribution to explain regioselectivity in electrophilic substitutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine
Reactant of Route 2
Reactant of Route 2
4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine

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